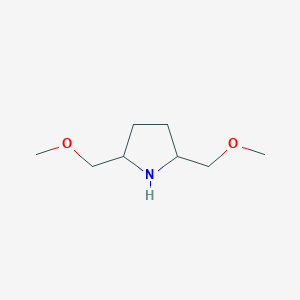

2,5-Bis(methoxymethyl)pyrrolidine

Description

Significance of C2-Symmetric Chiral Scaffolds in Asymmetric Catalysis and Organic Synthesis

At the heart of many successful asymmetric transformations lies the concept of C2 symmetry. A molecule is said to possess a C2 axis of symmetry if a 180-degree rotation around this axis results in a molecule that is indistinguishable from the original. In the context of chiral ligands and catalysts, this design principle offers a distinct advantage. The presence of a C2 axis reduces the number of possible diastereomeric transition states in a chemical reaction. nih.govnih.gov This simplification of the energetic landscape often leads to a more pronounced energy difference between the pathways leading to the two possible enantiomers of the product, thereby enhancing the enantioselectivity of the reaction. nih.gov

The utility of C2-symmetric ligands was a dominant theme in the development of asymmetric catalysis. nih.govnih.gov By creating a well-defined and predictable chiral environment around a metal center, these ligands effectively translate their own chirality to the substrate, guiding the reaction towards the formation of a single enantiomer. Many of the most effective and widely used chiral ligands, often referred to as "privileged ligands," possess this C2-symmetric structural motif. nih.govnih.gov

The Pyrrolidine (B122466) Motif as a Privileged Structure in Stereoselective Transformations

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a recurring and highly valued structural motif in the landscape of organic chemistry. nih.govacs.org Its prevalence extends from a wide array of natural products and pharmaceuticals to its central role as a building block in the design of chiral catalysts and auxiliaries. acs.orgmdpi.comnih.gov The term "privileged structure" is often applied to the pyrrolidine scaffold, reflecting its remarkable ability to serve as a foundation for the development of highly effective and selective catalysts for a diverse range of chemical transformations. nih.govacs.org

The synthetic versatility of the pyrrolidine ring allows for the introduction of various substituents at different positions, enabling fine-tuning of its steric and electronic properties. mdpi.com This modularity is crucial for optimizing its performance in asymmetric catalysis, where subtle changes in the catalyst's structure can have a profound impact on the stereochemical outcome of a reaction. Furthermore, the conformational flexibility of the pyrrolidine ring can be controlled and biased by the strategic placement of substituents, which in turn influences the chiral environment it creates.

Overview of 2,5-Bis(methoxymethyl)pyrrolidine's Role as a Chiral Ligand and Auxiliary

Within the family of chiral pyrrolidines, this compound stands out as a particularly effective C2-symmetric chiral auxiliary. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, having fulfilled its role of inducing chirality.

trans-2,5-Bis(methoxymethyl)pyrrolidine has proven to be an excellent chiral auxiliary for the asymmetric alkylation of carboxamide enolates, consistently affording high diastereoselectivity, often exceeding 95% diastereomeric excess (de). elsevierpure.com This high level of stereocontrol is maintained across a range of substrates and reaction conditions, highlighting the robustness and reliability of this auxiliary. elsevierpure.com

One of the notable applications of this chiral auxiliary is in the synthesis of a key intermediate for Captopril, an important angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. In this synthesis, the conjugate addition of thioacetic acid to a methacrylamide (B166291) derived from (2R,5R)-bis(methoxymethyl)pyrrolidine proceeds with excellent yield and enantiomeric excess, demonstrating the practical utility of this chiral auxiliary in the preparation of medicinally relevant molecules. acs.org Following the reaction, the chiral auxiliary can be recovered, a crucial factor for its application in large-scale synthesis. acs.org

The effectiveness of this compound stems from its well-defined C2-symmetric structure. The two methoxymethyl groups create a specific and predictable chiral pocket that effectively shields one face of the reactive intermediate, forcing the incoming reagent to approach from the less hindered side. This steric control is the primary basis for the high levels of stereoselectivity observed in reactions employing this auxiliary.

Below are some of the key properties of the (R,R) and (S,S) enantiomers of this compound:

| Property | (2R,5R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine | (2S,5S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine |

| CAS Number | 90290-05-4 | 93621-94-4 |

| Molecular Formula | C₈H₁₇NO₂ | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol | 159.23 g/mol |

| Appearance | Clear colorless to pale yellow liquid | Data not widely available |

| Optical Rotation | -8.8 ± 0.3° (c=3 in ethanol) | Data not widely available |

| Refractive Index | 1.4470-1.4520 @ 20°C | Data not widely available |

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(methoxymethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-5-7-3-4-8(9-7)6-11-2/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXYTIYVVNJFLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCC(N1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93621-94-4 | |

| Record name | (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,5 Bis Methoxymethyl Pyrrolidine Enantiomers

Stereoselective Synthesis Pathways

The generation of enantiomerically pure 2,5-Bis(methoxymethyl)pyrrolidine hinges on stereoselective synthesis, a field that has seen significant advancements. These strategies can be broadly categorized into chiral auxiliary-mediated approaches, methods focusing on diastereoselective control during the formation of the pyrrolidine (B122466) ring, and enantioselective syntheses leveraging the chiral pool and asymmetric catalysis.

Chiral Auxiliary-Mediated Approaches (e.g., using (S)-(-)-1-phenylethylamine)

Chiral auxiliaries play a pivotal role in guiding the stereochemical outcome of a reaction. While the direct use of (S)-(-)-1-phenylethylamine in the synthesis of this compound is not extensively detailed in the reviewed literature, the principle of using chiral auxiliaries is well-established for creating stereocenters in pyrrolidine rings. For instance, the condensation of (R)-phenylglycinol with aldehydes to form chiral imines, which then react with Grignard reagents, is a key step in the synthesis of trans-2,5-disubstituted pyrrolidines. acs.orgnih.gov This highlights the power of chiral auxiliaries to control diastereoselectivity in the formation of the pyrrolidine core.

Diastereoselective Control in Pyrrolidine Ring Formation

Achieving high diastereoselectivity during the cyclization process is crucial for the synthesis of specific stereoisomers of 2,5-disubstituted pyrrolidines. Various strategies have been developed to this end:

Intramolecular Cyclization: The palladium-catalyzed reaction of γ-(N-acylamino) alkenes with aryl bromides can produce N-acyl-protected pyrrolidines with high diastereoselectivity. organic-chemistry.org

Cascade Reactions: A one-pot nitro-Mannich/hydroamination cascade reaction, utilizing a combination of base and gold(I) catalysis, can generate substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.org

Copper-Promoted Aminooxygenation: The intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides, promoted by copper(II), strongly favors the formation of 2,5-cis-pyrrolidines with a diastereomeric ratio greater than 20:1. nih.gov

Enzymatic Dynamic Kinetic Resolution: An enzymatic dynamic kinetic resolution (DKR) reduction of a keto ester has been used to produce a syn-1,2-amino alcohol with excellent enantiomeric excess (>99% ee) and diastereomeric ratio (>99:1). nih.gov Subsequent hydrogenation of the resulting cyclic imine yields the cis-pyrrolidine with high diastereoselectivity. nih.gov

Enantioselective Syntheses from Chiral Pool Precursors and Asymmetric Catalysis

The "chiral pool" provides readily available, enantiomerically pure starting materials for complex syntheses. L-pyroglutamic acid, a derivative of the amino acid L-glutamic acid, is a prominent chiral pool precursor for 2,5-disubstituted pyrrolidines. acs.orgnih.gov The first stereoselective synthesis of enantiopure 2,5-disubstituted pyrrolidines was developed from L-pyroglutamic acid. acs.orgnih.gov

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the direct formation of chiral products from achiral starting materials. Key developments include:

Rhodium-Catalyzed C–H Insertion: Davies and coworkers developed a method involving two consecutive rhodium(II)-catalyzed C–H insertions into a pyrrolidine moiety to create C2-symmetrical 2,5-disubstituted pyrrolidines with high enantio- and diastereocontrol. acs.orgnih.gov

Rhodium-Catalyzed C–H Amination: A de novo strategy from simple hydrocarbons involving two sequential rhodium(II)-catalyzed asymmetric nitrene C–H insertions has been reported for the synthesis of 2,5-disubstituted pyrrolidines. acs.orgnih.gov

Development of Chemo- and Regioselective Preparations

Chemo- and regioselectivity are critical for the synthesis of complex molecules with multiple functional groups. In the context of pyrrolidine synthesis, these principles guide the reaction to the desired site and functional group.

For instance, the reduction of 5,15-diazaporphyrins demonstrates reagent-controlled chemo- and regioselectivity. nih.gov The selective reduction of carbon-carbon double bonds yields 18π aromatic products, while the reduction of carbon-nitrogen double bonds leads to 20π antiaromatic products. nih.gov While not directly involving this compound, this illustrates the potential for controlling reaction outcomes in heterocyclic systems.

Derivatization and Functionalization Strategies for Enhanced Chiral Utility

The utility of this compound as a chiral auxiliary can be expanded through derivatization and functionalization. This often involves modification at the nitrogen atom.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives allows for the fine-tuning of the steric and electronic properties of the chiral auxiliary, which can influence the stereochemical outcome of reactions.

N-Aryl Carboxamides: Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized via a two-step, one-pot amidation of the corresponding acids with various amines. nih.gov

N-Acyl and N-Boc Derivatives: Palladium-catalyzed reactions can be employed to synthesize N-acyl- and N-Boc-protected pyrrolidines. organic-chemistry.org

Atropisomeric Lactams: Optically pure N-(o-tert-butylphenyl)-5-(methoxymethyl)-2-pyrrolidinone, which exhibits atropisomerism, has been prepared from ortho-substituted aniline (B41778) derivatives and (S)-5-(methoxymethyl)butyrolactone. nih.gov The lithium enolates of these lactams react with various electrophiles to give 3,5-cis-disubstituted-2-pyrrolidinone derivatives. nih.gov

These derivatization strategies underscore the versatility of the this compound scaffold in creating a diverse range of chiral ligands and auxiliaries for asymmetric synthesis. acs.orgnih.gov

Data Table: Stereoselective Synthesis Methods for Pyrrolidine Derivatives

| Method | Key Features | Diastereoselectivity/Enantioselectivity | Reference |

| Chiral Auxiliary-Mediated | Use of (R)-phenylglycinol to form chiral imines. | High diastereoselectivity for trans-isomers. | acs.orgnih.gov |

| Intramolecular Cyclization | Pd-catalyzed reaction of γ-(N-acylamino) alkenes. | High diastereoselectivity. | organic-chemistry.org |

| Cascade Reaction | One-pot nitro-Mannich/hydroamination. | Good to excellent diastereoselectivity. | rsc.org |

| Copper-Promoted Aminooxygenation | Intramolecular reaction of 4-pentenyl sulfonamides. | >20:1 dr for cis-isomers. | nih.gov |

| Enzymatic DKR | Reduction of a keto ester followed by hydrogenation. | >99% ee, >99:1 dr for cis-isomers. | nih.gov |

| Asymmetric C-H Insertion | Rhodium(II)-catalyzed reaction. | High enantio- and diastereocontrol. | acs.orgnih.gov |

Incorporation into Complex Chiral Ligand Architectures (e.g., β-aminoalcohol moieties, amine-imine ligands)

The C₂-symmetric scaffold of this compound serves as a valuable building block for the synthesis of more complex chiral ligands. Its stereochemically defined structure allows for the introduction of additional functionalities, leading to ligands with tailored steric and electronic properties for asymmetric catalysis. The secondary amine of the pyrrolidine ring provides a convenient handle for N-functionalization, enabling the straightforward incorporation of moieties such as β-amino alcohols.

A significant application of this compound is its use as a precursor for chiral β-amino alcohol ligands. These ligands are particularly effective in asymmetric additions of organometallic reagents to carbonyl compounds.

Detailed research has demonstrated the synthesis of N-substituted β-amino alcohol derivatives of (2R,5R)-bis(methoxymethyl)pyrrolidine. For instance, the ligand N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine was synthesized and successfully employed as a chiral catalyst. mdpi.com The synthesis involves the reaction of (2R,5R)-bis(methoxymethyl)pyrrolidine with a suitable epoxide, leading to the formation of the corresponding β-amino alcohol.

This ligand has proven to be highly effective in the enantioselective addition of diethylzinc (B1219324) to various substituted aryl aldehydes. The reaction, catalyzed by a small amount of the ligand, yields chiral secondary alcohols with high chemical yields and excellent enantiomeric excess (ee). mdpi.com

The general reaction is as follows:

The effectiveness of the N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine ligand is highlighted in the table below, which summarizes its performance in the ethylation of various benzaldehydes.

| Aryl Aldehyde (ArCHO) | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Benzaldehyde | 1-Phenyl-1-propanol | 95 | 94 | R |

| p-Methylbenzaldehyde | 1-(p-Tolyl)-1-propanol | 94 | 96 | R |

| p-Methoxybenzaldehyde | 1-(p-Methoxyphenyl)-1-propanol | 90 | 90 | R |

| p-Chlorobenzaldehyde | 1-(p-Chlorophenyl)-1-propanol | 85 | 85 | R |

| m-Chlorobenzaldehyde | 1-(m-Chlorophenyl)-1-propanol | 90 | 92 | R |

| o-Chlorobenzaldehyde | 1-(o-Chlorophenyl)-1-propanol | 88 | 70 | R |

Table 1: Performance of N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine as a chiral ligand in the asymmetric addition of diethylzinc to various aryl aldehydes. mdpi.com

The high yields and enantioselectivities observed underscore the efficacy of ligands derived from the this compound scaffold, where the C₂-symmetry and the specific steric and electronic environment created by the methoxymethyl and the N-substituent work in concert to control the stereochemical outcome of the reaction. mdpi.com

The synthesis of amine-imine ligands, often Schiff bases, typically involves the condensation of an amine with a carbonyl compound, followed by coordination to a metal center. While the secondary amine of this compound is a suitable starting point for creating more complex architectures, the direct synthesis of amine-imine ligands from this specific chiral backbone is not extensively documented in the surveyed scientific literature. The development of such ligands would likely involve a multi-step synthesis, potentially starting with the introduction of another primary amine group that can then be condensed with an aldehyde or ketone to form the imine moiety.

Application of 2,5 Bis Methoxymethyl Pyrrolidine in Asymmetric Catalysis Research

Enantioselective Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon bonds with high stereocontrol is a central theme in modern organic synthesis. 2,5-Bis(methoxymethyl)pyrrolidine has proven to be an effective chiral controller in several important classes of these reactions.

Asymmetric Alkylation Reactions utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a powerful strategy to induce stereoselectivity in alkylation reactions. By temporarily attaching the chiral auxiliary to the substrate, one can direct the approach of the electrophile, leading to the preferential formation of one stereoisomer. In this context, trans-2,5-Bis(methoxymethyl)pyrrolidine has been demonstrated to be a highly effective chiral auxiliary for the asymmetric alkylation of carboxamide enolates. These reactions consistently produce high chemical yields and excellent stereoselectivity, with diastereomeric excesses often exceeding 95%. A notable advantage of this auxiliary is its adaptability to various substrates and reaction conditions.

Asymmetric Addition Reactions (e.g., diethylzinc (B1219324) additions to arylaldehydes)

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental method for producing chiral alcohols. While various chiral ligands have been explored for the addition of diethylzinc to arylaldehydes, specific data detailing the direct application of this compound as the primary chiral ligand or auxiliary in this particular transformation remains an area for further investigation in publicly accessible research. The development of new catalytic systems is an ongoing effort in this field, with many C2-symmetric pyrrolidine (B122466) derivatives being investigated for their potential to induce high enantioselectivity in such additions.

Catalytic Asymmetric C-H Insertion of Carbenes for Pyrrolidine Difunctionalization

The direct functionalization of C-H bonds is a rapidly evolving area of research that offers a more atom-economical approach to creating molecular complexity. The catalytic asymmetric C-H insertion of carbenes into the pyrrolidine ring represents a powerful strategy for accessing 2,5-disubstituted pyrrolidine analogs. Research has shown that rhodium(II) catalysts can facilitate two consecutive C-H insertions into N-Boc-protected pyrrolidines using donor-acceptor diazo precursors. nih.govacs.org This method leads to the formation of C2-symmetrical pyrrolidines with high levels of both enantio- and diastereocontrol. nih.govacs.org While this demonstrates the synthesis of C2-symmetric pyrrolidines, the direct use of a pre-existing chiral pyrrolidine like this compound to direct subsequent C-H functionalization on the pyrrolidine backbone is a sophisticated strategy that continues to be an area of active exploration.

Role as Chiral Auxiliaries in Stereocontrolled Organic Synthesis

Chiral auxiliaries are indispensable tools in organic synthesis, enabling the production of enantiomerically pure compounds by guiding the stereochemical course of a reaction. wikipedia.orgnih.gov After the desired transformation, the auxiliary can typically be removed and recycled. wikipedia.org this compound has established itself as a reliable chiral auxiliary in several key synthetic methodologies.

Stereoselective Alkylation of Carboxamide Enolates

As highlighted previously, one of the most successful applications of trans-2,5-Bis(methoxymethyl)pyrrolidine as a chiral auxiliary is in the stereoselective alkylation of carboxamide enolates. The attachment of the pyrrolidine to a carboxylic acid derivative to form a carboxamide allows for the deprotonation and subsequent alkylation of the resulting enolate with high diastereoselectivity. This approach has been shown to be robust, providing excellent results across a range of substrates and reaction parameters.

Table 1: Asymmetric Alkylation of Carboxamide Enolates using a this compound Auxiliary

| Electrophile (R-X) | Diastereomeric Excess (% de) |

| Benzyl bromide | >95 |

| Ethyl iodide | >95 |

| Isopropyl iodide | >95 |

This table is a representation of typical results and is not exhaustive.

Applications in the Synthesis of Chiral Pharmaceutical Intermediates (e.g., (S)-3-mercapto-2-methylpropanoic acid)

The synthesis of enantiomerically pure pharmaceutical intermediates is a critical application of asymmetric catalysis. Chiral auxiliaries derived from natural products like amino acids are frequently employed for the construction of complex, biologically active molecules. nih.gov While the direct use of this compound in the synthesis of (S)-3-mercapto-2-methylpropanoic acid, a key intermediate for the ACE inhibitor Captopril, is not prominently documented in available literature, the principles of its application in stereoselective alkylations are highly relevant to the synthesis of such chiral building blocks. The ability to control the stereochemistry at the α-position of a carbonyl compound makes this class of auxiliaries potentially valuable for the synthesis of a variety of chiral pharmaceutical intermediates. The development of synthetic routes to important drug targets often involves the use of chiral auxiliaries to establish key stereocenters. wikipedia.org

Chiral Ligand Design and Optimization Studies

The design and optimization of chiral ligands are pivotal in asymmetric catalysis. The this compound core offers a unique and effective starting point for these endeavors. Its C2-symmetry can reduce the number of possible transition states in a catalytic cycle, simplifying analysis and often leading to higher enantioselectivity. researchgate.net The methoxymethyl side chains can act as hemilabile coordinating groups, reversibly binding to a metal center and influencing the steric and electronic environment of the catalytic pocket.

Investigation of Steric and Electronic Effects of Ligand Modifications on Catalytic Performance

The catalytic performance of ligands derived from this compound is highly sensitive to both steric and electronic perturbations. lookchem.com By systematically modifying the substituents on the pyrrolidine nitrogen and at the 2,5-positions, researchers can gain insights into the mechanism of enantioselection and optimize catalysts for specific reactions.

One of the seminal studies in this area involved the application of N-substituted derivatives of (2R,5R)-bis(methoxymethyl)pyrrolidine as chiral ligands for the enantioselective addition of diethylzinc to various aryl aldehydes. rsc.org This reaction is a benchmark for testing the efficacy of new chiral catalysts. It was discovered that the introduction of a bulky N-(2′,2′-diphenyl-2′-hydroxyethyl) group to the (2R,5R)-bis(methoxymethyl)pyrrolidine scaffold resulted in a highly effective catalyst, affording the corresponding secondary alcohols in high chemical yields (85–95%) and excellent enantiomeric excesses (ee) ranging from 70% to 96% for a variety of substituted benzaldehydes. rsc.org The high degree of stereocontrol is attributed to the formation of a rigid, well-defined transition state involving the zinc reagent, the aldehyde, and the chiral ligand.

Interestingly, modifications to the ligand structure led to dramatic changes in the catalytic outcome. For instance, when an N-methyl-(2R,5R)-bis(diarylhydroxymethyl)pyrrolidine was employed as the catalyst, a significant decrease in enantioselectivity (20–45% ee) was observed. rsc.org More strikingly, an inversion of the product's absolute configuration occurred with certain substrates, such as m-chloro-, p-chloro-, and m-fluoro-benzaldehyde. rsc.org This reversal highlights the subtle interplay of steric and electronic factors. The electronic nature of the substituents on the aryl aldehydes, in conjunction with the steric bulk of the ligand, dictates the preferred orientation of the substrates in the transition state, thereby controlling the facial selectivity of the nucleophilic attack.

The following table summarizes the results from the asymmetric addition of diethylzinc to various aryl aldehydes using a modified (2R,5R)-bis(methoxymethyl)pyrrolidine ligand, demonstrating the influence of the aldehyde's electronic properties on the enantioselectivity of the reaction. rsc.org

| Aldehyde | Product | Yield (%) | ee (%) | Configuration |

| Benzaldehyde | 1-Phenyl-1-propanol | 95 | 96 | R |

| p-Methylbenzaldehyde | 1-(p-Tolyl)-1-propanol | 92 | 95 | R |

| p-Methoxybenzaldehyde | 1-(p-Methoxyphenyl)-1-propanol | 90 | 92 | R |

| p-Chlorobenzaldehyde | 1-(p-Chlorophenyl)-1-propanol | 93 | 94 | R |

| m-Chlorobenzaldehyde | 1-(m-Chlorophenyl)-1-propanol | 91 | 90 | R |

| p-Fluorobenzaldehyde | 1-(p-Fluorophenyl)-1-propanol | 89 | 93 | R |

| o-Chlorobenzaldehyde | 1-(o-Chlorophenyl)-1-propanol | 85 | 70 | R |

These findings underscore the principle that even minor modifications to the ligand structure can have a profound impact on catalytic performance, offering a powerful tool for catalyst optimization.

Development of Novel C2-Symmetric Pyrrolidine-Based Ligand Architectures

The versatility of the this compound scaffold has spurred the development of novel C2-symmetric ligand architectures that extend beyond simple N-alkylation. These new designs aim to introduce additional coordinating atoms or chiral elements to create more sophisticated and highly selective catalysts. The inherent C2-symmetry of the pyrrolidine core is a recurring motif in the design of privileged ligands for a wide range of metal-catalyzed and organocatalytic reactions. lookchem.comnih.gov

One important class of ligands developed from pyrrolidine scaffolds is phosphoramidites. These monodentate ligands have proven to be highly effective in a variety of asymmetric transformations, including conjugate additions and hydrogenations. wikipedia.org The modular synthesis of phosphoramidite (B1245037) ligands allows for the facile introduction of diverse functionalities, enabling the fine-tuning of their steric and electronic properties. While specific examples deriving directly from this compound are not extensively documented in the provided search results, the general principles of phosphoramidite ligand design are readily applicable. The synthesis typically involves the reaction of a chiral backbone, such as a substituted pyrrolidine, with phosphorus trichloride, followed by the addition of an amine. wikipedia.org This modularity would allow for the creation of a library of ligands based on the this compound framework for screening in various catalytic reactions.

Another area of development is the synthesis of bidentate ligands, where the pyrrolidine nitrogen and another donor atom are incorporated into a chelating structure. For example, chiral bisamide ligands have been synthesized and shown to be effective in asymmetric catalysis. researchgate.netmdpi.com These ligands often utilize the C2-symmetric backbone to create a well-defined chiral environment around the metal center. The synthesis of such ligands from this compound could involve the functionalization of the methoxymethyl side chains or the introduction of amide-containing substituents at the nitrogen atom.

The exploration of novel ligand architectures based on this compound is an ongoing area of research. The combination of its robust C2-symmetric core with the principles of modern ligand design continues to provide new and effective tools for asymmetric synthesis. The ability to systematically modify the ligand structure allows for the rational design of catalysts with improved activity and selectivity for a desired transformation.

Mechanistic Investigations of 2,5 Bis Methoxymethyl Pyrrolidine Mediated Reactions

Elucidation of Catalytic Cycles in Asymmetric Transformations

The utility of (2R,5R)-2,5-Bis(methoxymethyl)pyrrolidine as a chiral auxiliary is prominently demonstrated in the asymmetric alkylation of carboxamides. elsevierpure.comacs.org While the pyrrolidine (B122466) itself is used in stoichiometric amounts to form the amide, it directs a stereoselective transformation in a process that can be described by a defined reaction cycle. This cycle is analogous to the well-established mechanisms for other pyrrolidine-based auxiliaries, such as the SAMP/RAMP hydrazone method. wikipedia.orgnih.govmit.edu

The sequence for the asymmetric α-alkylation of a carboxylic acid derivative proceeds through several key steps:

Amide Formation: The chiral auxiliary, (2R,5R)-2,5-Bis(methoxymethyl)pyrrolidine, is first condensed with a carboxylic acid derivative (e.g., an acid chloride or ester) to form the corresponding chiral carboxamide.

Enolate Generation: The resulting amide is treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures. This deprotonation occurs at the α-carbon to the carbonyl group, generating a chiral lithium amide enolate. This enolate is the key reactive intermediate where the chirality of the pyrrolidine ring dictates the facial bias.

Stereoselective Alkylation: The chiral enolate is then exposed to an electrophile, such as an alkyl halide. Due to the C₂-symmetric nature of the pyrrolidine auxiliary, one of the two prochiral faces of the enolate is sterically shielded by the methoxymethyl groups. The electrophile preferentially attacks from the more accessible, unhindered face, leading to the formation of a new carbon-carbon bond with a high degree of stereocontrol. elsevierpure.comacs.orgnih.gov

Auxiliary Cleavage: Finally, the α-alkylated amide is hydrolyzed or reduced to cleave the chiral auxiliary, yielding the enantioenriched carboxylic acid, alcohol, or aldehyde product. The valuable (2R,5R)-2,5-Bis(methoxymethyl)pyrrolidine auxiliary can then be recovered and reused.

Identification and Spectroscopic Characterization of Reactive Intermediates

The central reactive intermediate responsible for asymmetric induction in these reactions is the chiral amide enolate formed upon deprotonation. elsevierpure.comnih.gov The geometry of this lithium-chelated intermediate is critical for high stereoselectivity. While specific, detailed spectroscopic reports on the enolate derived directly from 2,5-Bis(methoxymethyl)pyrrolidine carboxamides are not widely available, its structure and role are inferred from the predictable outcomes of the reactions and by analogy to closely related, well-studied systems. nih.govnih.gov

In analogous systems like SAMP/RAMP hydrazones, the corresponding lithium azaenolate intermediates have been characterized through a combination of crystallographic, spectroscopic, and computational methods. nih.gov For the this compound system, it is proposed that the lithium cation is chelated by both the enolate oxygen and the nitrogen atom of the pyrrolidine ring. This chelation, combined with the steric influence of the methoxymethyl side chains, rigidly fixes the conformation of the intermediate, which is essential for effective stereochemical communication.

The characterization of such transient and reactive species typically relies on a combination of techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR studies can provide structural information on intermediates that are stable enough to be observed in solution. nih.gov Changes in chemical shifts upon deprotonation can confirm the formation of the enolate.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for monitoring the formation of enolates by observing the shift of the carbonyl (C=O) stretching frequency to a lower wavenumber, characteristic of the C=C-O⁻ moiety. researchgate.net

Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged intermediates and complexes in the gas phase. nih.gov

In many cases where intermediates are too short-lived for direct observation, their existence and structure are supported by computational modeling and the stereochemical outcome of the final products. acs.org

Transition State Analysis in Asymmetric Induction Processes

The origin of stereoselectivity in a chemical reaction is determined by the energy difference between the diastereomeric transition states leading to the possible products. While specific computational studies, such as Density Functional Theory (DFT) calculations, for reactions involving this compound were not found in the surveyed literature, the principles of transition state analysis from analogous systems are directly applicable. nih.govnih.govacs.org

For related C₂-symmetric chiral auxiliaries, computational studies have been instrumental in rationalizing the high levels of stereocontrol. nih.govresearchgate.net In the case of SAMP/RAMP hydrazone alkylations, B3LYP calculations have shown that the transition state for the approach of an electrophile to the sterically shielded face of the azaenolate is significantly higher in energy than the transition state for approach to the open, unhindered face. nih.gov

A similar analysis for the lithium enolate of a this compound-derived amide would model the following:

Conformation of the Enolate: The lowest energy conformation of the chelated lithium enolate would be determined. This conformation would clearly show the methoxymethyl groups projecting over one face of the planar enolate.

Modeling Electrophilic Attack: The approach of an electrophile (e.g., methyl iodide) to both the top ( hindered) and bottom (unhindered) faces of the enolate would be modeled.

Energy Calculation: The activation energies for the two competing transition states would be calculated. It is expected that the transition state involving attack on the sterically encumbered face would be destabilized by severe non-bonding interactions (steric repulsion) with the methoxymethyl groups. This energy difference would quantitatively explain the high diastereoselectivity observed experimentally.

These computational models provide a powerful lens for visualizing the three-dimensional interactions at the moment of bond formation, confirming that stereoselectivity is a direct consequence of the steric environment created by the chiral auxiliary.

Development of Stereochemical Models for Enantioselectivity and Diastereoselectivity Control

The high degree of stereocontrol exerted by this compound in asymmetric alkylations is explained by a clear and robust stereochemical model based on steric hindrance. elsevierpure.comacs.org The C₂-symmetry of the auxiliary is the cornerstone of this model. nih.gov

In the (2R,5R)-enantiomer, both methoxymethyl substituents are positioned on the same side of the average plane of the five-membered pyrrolidine ring. When this auxiliary is converted into a carboxamide and subsequently deprotonated to form the planar lithium enolate, these two side chains effectively function as a "roof," creating a significant steric barrier over one of the enolate's prochiral faces.

The key features of the model are:

C₂-Symmetric Scaffold: The pyrrolidine ring adopts a conformation where the two methoxymethyl groups are pseudo-equatorial.

Fixed Enolate Geometry: Chelation of the lithium ion between the enolate oxygen and the pyrrolidine nitrogen locks the system into a rigid conformation.

Facial Shielding: The methoxymethyl groups extend over one face of the enolate, sterically blocking it.

Directed Attack: An incoming electrophile has a strong kinetic preference to attack the enolate from the opposite, sterically unhindered face.

This model reliably predicts that using the (2R,5R)-auxiliary will lead to one enantiomeric series of products, while the (2S,5S)-auxiliary would produce the opposite enantiomer. The remarkable efficiency of this stereodirection is demonstrated by the consistently high diastereoselectivities achieved across a range of substrates and electrophiles. elsevierpure.comacs.org

Table 1: Asymmetric Alkylation of Carboxamides using (2R,5R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine Auxiliary elsevierpure.comacs.org

| Starting Amide (R-group) | Electrophile (R'-X) | Product R-group | Diastereomeric Excess (de) |

| Propionamide (CH₃CH₂) | Benzyl bromide | CH₃CH(CH₂Ph) | >95% |

| Propionamide (CH₃CH₂) | Methyl iodide | CH₃CH(CH₃) | >95% |

| Phenylacetamide (PhCH₂) | Ethyl iodide | PhCH(CH₂CH₃) | >95% |

| Butyramide (CH₃CH₂CH₂) | Allyl bromide | CH₃CH₂CH(CH₂CH=CH₂) | >95% |

This high and consistent stereoselectivity validates the proposed model of facial shielding by the C₂-symmetric chiral auxiliary.

Computational Chemistry and Theoretical Studies of 2,5 Bis Methoxymethyl Pyrrolidine Systems

Density Functional Theory (DFT) Applications for Reaction Mechanism Prediction

Density Functional Theory (DFT) has become a powerful tool for investigating the intricate details of reaction mechanisms involving pyrrolidine-based catalysts. While direct DFT studies on 2,5-Bis(methoxymethyl)pyrrolidine are not extensively published, research on analogous C₂-symmetric pyrrolidine (B122466) systems provides a robust framework for understanding its mechanistic behavior.

A prime example is the use of DFT to study the Mukaiyama-Michael reaction catalyzed by trans-2,5-diarylpyrrolidines, which operate via a similar organocatalytic cycle. nih.gov In such reactions, the pyrrolidine catalyst reacts with an α,β-unsaturated aldehyde to form a chiral iminium ion intermediate. DFT calculations are employed to map the potential energy surface of the subsequent C-C bond-forming step between the iminium ion and a nucleophile, such as a silyloxyfuran. nih.gov By locating the transition state structures for the formation of different stereoisomers and calculating their relative energies, researchers can predict the most favorable reaction pathway and thus the stereochemical outcome of the reaction. nih.gov These computational approaches allow for the verification of proposed mechanisms and can guide the optimization of reaction conditions for improved efficiency and selectivity.

Molecular Modeling and Conformational Analysis of the Chiral Scaffold

The stereochemical directing ability of this compound is fundamentally linked to the conformational rigidity and defined spatial orientation of its chiral scaffold. Molecular modeling and conformational analysis are critical for understanding how the pyrrolidine ring and its substituents adopt specific low-energy conformations that dictate the approach of substrates.

The five-membered pyrrolidine ring typically exists in envelope or twist conformations. The presence of two bulky methoxymethyl groups at the C2 and C5 positions significantly influences the ring's puckering and the energetic barrier between different conformers. High-level ab initio quantum chemical calculations, often using DFT methods with basis sets like 6-31G(d), are performed to determine the most stable molecular structures. researchgate.net For the trans-isomer of this compound, the C₂-symmetry is a defining feature, ensuring that the two substituents create a well-defined chiral pocket around the catalytically active nitrogen atom. acs.orgnih.gov Computational studies on related heterocyclic systems have shown that substituents can adopt either equatorial or axial positions, with the lowest energy conformer being the one that minimizes steric strain and maximizes stabilizing interactions. researchgate.net This conformational preference is crucial as it pre-organizes the catalyst for effective stereochemical communication during the catalytic event.

Prediction of Enantioselectivity and Diastereoselectivity in Catalytic Processes

A key goal of computational chemistry in asymmetric catalysis is the accurate prediction of enantioselectivity and diastereoselectivity, which can significantly accelerate the discovery of effective catalysts and ligands. nih.gov By modeling the transition states leading to different stereoisomeric products, the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) can be predicted from the calculated energy differences (ΔΔG‡).

Studies on derivatives of this compound have demonstrated the power of this approach. For instance, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine has been used as a chiral ligand in the highly enantioselective addition of diethylzinc (B1219324) to aryl aldehydes, achieving up to 96% e.e. rsc.org Computational models of the transition state for this reaction would involve a zinc atom coordinated to the pyrrolidine nitrogen and the hydroxyl group of the N-substituent, forming a rigid chelate. By comparing the energies of the transition states that lead to the R- and S-alcohol products, the high observed enantioselectivity can be rationalized and predicted.

In a broader context, DFT calculations on pyrrolidine-catalyzed reactions have shown excellent agreement between predicted and experimentally observed stereoselectivities. nih.gov Advanced methods, including automated force field parametrization techniques like Quantum-guided Molecular Mechanics (Q2MM), are also being developed to allow for rapid computational screening of large ligand libraries to identify promising candidates for specific reactions. nih.gov

Table 1: Comparison of Predicted and Experimental Enantioselectivity in a Pyrrolidine-Catalyzed Reaction (Note: Data below is illustrative of the methodology, based on findings for the closely related trans-2,5-diarylpyrrolidine catalyst in a Mukaiyama-Michael reaction. nih.gov)

| Substrate (Enone) | Nucleophile | Predicted e.e. (%) | Experimental e.e. (%) |

| (E)-But-2-enal | 2-(Trimethylsilyloxy)furan | 94 | 92 |

| (E)-Pent-2-enal | 2-(Trimethylsilyloxy)furan | 96 | 94 |

| (E)-3-Methylbut-2-enal | 2-(Trimethylsilyloxy)furan | 90 | 88 |

This interactive table demonstrates the strong predictive power of computational models in forecasting the stereochemical outcome of reactions catalyzed by chiral pyrrolidines.

Analysis of Ligand-Substrate and Ligand-Metal/Lewis Acid Interactions

Understanding the specific non-covalent interactions between the catalyst and the substrate, as well as the coordination geometry with a metal or Lewis acid, is paramount for rational catalyst design.

Ligand-Substrate Interactions: In organocatalysis, the enantioselectivity is often governed by subtle non-covalent interactions within the transition state. Computational analyses, such as energy decomposition analysis (EDA) and distortion/interaction analysis, can dissect the stabilizing forces. nih.gov For reactions catalyzed by pyrrolidines, it has been revealed that selectivity does not always arise from classical steric hindrance. nih.gov Instead, attractive non-covalent forces, such as CH-π interactions between the catalyst's chiral scaffold and the substrate, can be the dominant factors in stabilizing the favored transition state over the disfavored one. nih.gov These insights are crucial, suggesting that catalyst design should focus not only on steric bulk but also on electronic properties that promote favorable weak interactions.

Ligand-Metal/Lewis Acid Interactions: When this compound or its derivatives are used as ligands in metal-catalyzed reactions, their effectiveness depends on how they coordinate to the metal center. rsc.org The pyrrolidine nitrogen and the oxygen atoms of the methoxymethyl groups can act as Lewis basic sites, enabling chelation to a metal or Lewis acid like diethylzinc. rsc.org Molecular docking and other modeling techniques are used to study these coordination complexes. nih.govmdpi.com These studies can reveal critical information such as:

The preferred coordination geometry (e.g., tetrahedral, square planar).

The stability of the resulting metal complex.

The influence of the ligand's conformation on the accessibility of the metal's remaining coordination sites for substrate binding.

For example, docking studies on metal complexes can provide quantitative binding energy values and identify key intermolecular interactions, such as hydrophobic and hydrogen bonding, between the ligand-metal unit and a substrate. nih.gov This detailed analysis of ligand-metal and ligand-substrate interactions provides a rational basis for modifying the ligand structure to achieve higher catalytic activity and selectivity.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural identity and assessing the purity of 2,5-Bis(methoxymethyl)pyrrolidine. Both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, with chemical shifts and coupling constants offering insights into the connectivity and stereochemical arrangement of the atoms.

In the ¹H NMR spectrum of a related pyrrolidine (B122466) derivative, the signal corresponding to the H-1 proton was observed at a chemical shift of 2.71 ppm, a value consistent with those reported for similar anti-enantiomers. researchgate.net For the parent compound, specific signals corresponding to the methoxymethyl protons and the pyrrolidine ring protons would be expected. The integration of these signals allows for a quantitative assessment of the compound's purity. Furthermore, two-dimensional NMR techniques, such as COSY and HSQC, can be utilized to definitively assign proton and carbon signals and to confirm the diastereomeric and enantiomeric purity by comparing the spectra with that of known standards or through the use of chiral solvating agents.

Table 1: Predicted ¹³C NMR Spectral Data for a Pyrrolidine Derivative

| Atom No. | Predicted Chemical Shift (ppm) |

| 1 | 175.3 |

| 2 | 60.1 |

| 3 | 55.8 |

| 4 | 48.2 |

| 5 | 35.7 |

| 6 | 32.4 |

| 7 | 29.8 |

| 8 | 25.1 |

| 9 | 22.7 |

| 10 | 14.1 |

Note: This is a predicted spectrum for a related pyrrolidine derivative and serves as an example of the data obtained from NMR analysis. np-mrd.org

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules and for providing a detailed analysis of their solid-state conformation. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the precise arrangement of atoms can be determined.

For derivatives of this compound, X-ray diffraction studies have been crucial in confirming their stereochemistry. For instance, the crystal structure of (S)-l-[bis(diphenylphosphino)amino]-2-(methoxy- methyl)pyrrolidine, a related compound, was determined to be monoclinic with the space group P12i1. researchgate.net The analysis revealed a specific conformation of the pyrrolidine ring and the orientation of the substituents. researchgate.net In another study on spiro-pyrrolidine-indolin-2-one frameworks, the pyrrolidine ring was found to adopt an envelope conformation. nih.gov

The determination of the absolute configuration is often achieved through the analysis of anomalous dispersion effects, quantified by the Flack parameter. ed.ac.uk A value of the Flack parameter close to zero for a given enantiomer confirms its absolute configuration. ed.ac.uk The detailed bond lengths, bond angles, and torsion angles obtained from X-ray crystallography provide invaluable information about the molecule's geometry and steric properties, which are critical for understanding its reactivity and interaction with other molecules.

Table 2: Example Crystal and Refinement Data for a Pyrrolidine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.8338 (1) |

| b (Å) | 27.8759 (3) |

| c (Å) | 29.3202 (3) |

| V (ų) | 6402.78 (13) |

| Z | 12 |

| R[F² > 2σ(F²)] | 0.056 |

| wR(F²) | 0.155 |

Note: This data is for cis-2,5-Bis(2-fluoro-5-methoxyphenethyl)pyrrolidinium formate (B1220265) and illustrates the type of information generated. nih.gov

Mass Spectrometry Techniques for Mechanistic Intermediates (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS))

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules, such as intermediates in chemical reactions.

In the context of research involving this compound, ESI-MS can be employed to detect and characterize transient intermediates formed during catalytic cycles or other chemical transformations. This allows for a deeper understanding of reaction mechanisms. For example, in a study of a DPP-IV inhibitor containing a pyrrolidine moiety, LC-MS/MS was used for its determination in dog plasma, demonstrating the sensitivity and selectivity of the technique. nih.gov The ability to couple liquid chromatography (LC) with MS allows for the separation of complex mixtures before mass analysis, providing a powerful tool for identifying reaction byproducts and intermediates. The mass spectrum of a related compound, (S)-(+)-2-(Methoxymethyl)pyrrolidine, is available in the NIST WebBook, providing a reference for its fragmentation pattern under electron ionization. nist.gov

Chiroptical Spectroscopy (e.g., Optical Rotation) for Enantiomeric Purity Determination

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The most common of these is the measurement of optical rotation, which is the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound.

The specific rotation, [α], is a characteristic physical property of a chiral molecule and is used to determine its enantiomeric purity. An enantiomerically pure sample will exhibit a specific rotation, while a racemic mixture (an equal mixture of both enantiomers) will have a specific rotation of zero. masterorganicchemistry.com The enantiomeric excess (ee), or optical purity, of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer. khanacademy.orgyoutube.com

For (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine, a specific rotation of -8.8 ± 0.3° (c=3 in ethanol) has been reported. thermofisher.com This value serves as a benchmark for determining the enantiomeric purity of synthesized batches of this compound. Any deviation from this value indicates the presence of the other enantiomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique often used in conjunction with optical rotation measurements to accurately determine the enantiomeric ratio. researchgate.net

Integration of 2,5 Bis Methoxymethyl Pyrrolidine in Complex Synthetic Endeavors

Application in the Total Synthesis of Natural Products Incorporating 2,5-Disubstituted Pyrrolidine (B122466) Units

While the broader class of 2,5-disubstituted pyrrolidines is a common feature in numerous natural products, particularly alkaloids, the direct application of 2,5-Bis(methoxymethyl)pyrrolidine as a starting material or key intermediate in the total synthesis of such compounds is a specialized area of research. The strategic advantage of employing this specific building block lies in its inherent C2 symmetry and the presence of functionalizable methoxymethyl side chains.

The synthesis of alkaloids containing the pyrrolidine structural motif often relies on "chiral pool" strategies, where readily available chiral molecules are used as starting materials to ensure the desired stereochemistry in the final product. d-nb.infonih.gov For instance, commercially available L-proline and L-pipecolinic acid are common chiral sources for accessing pyrrolidine and piperidine (B6355638) alkaloids, respectively. d-nb.infonih.gov In this context, the availability of enantiomerically pure (S,S)-(+)- and (R,R)-(-)-2,5-bis(methoxymethyl)pyrrolidine provides a valuable alternative starting point for the synthesis of natural products featuring a 2,5-disubstituted pyrrolidine core. thieme-connect.com

One notable area of application is in the synthesis of polyhydroxylated alkaloids, also known as iminosugars or azasugars, which are of interest for their therapeutic potential. researchgate.net The synthesis of these complex molecules, such as those isolated from mulberry plants, often involves the construction of a polyhydroxylated pyrrolidine moiety. researchgate.net A diastereoselective, concise synthesis of the iminosugars DMDP and DAB has been developed starting from L-xylose, demonstrating a strategy that could be adapted to utilize chiral pyrrolidine building blocks. researchgate.net

Utilization in the Synthesis of Biologically Relevant Compounds and Pharmaceutical Intermediates

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved pharmaceuticals. nih.gov The 2,5-disubstituted pyrrolidine motif, in particular, is relevant to the pharmaceutical industry. acs.org While specific examples of blockbuster drugs synthesized directly from this compound are not extensively documented in publicly available literature, its role as a chiral building block in the discovery and development of novel biologically active compounds is significant.

The inherent chirality and structural features of this compound make it an attractive starting material for the synthesis of enzyme inhibitors and receptor ligands. For example, bis(1H-2-indolyl)methanones have been identified as a novel class of inhibitors for the platelet-derived growth factor (PDGF) receptor kinase, a target in cancer therapy. nih.gov The synthesis of analogs of such inhibitors could potentially involve chiral pyrrolidine scaffolds to enhance potency and selectivity.

Furthermore, the development of novel organocatalysts from chiral pyrrolidines has direct implications for pharmaceutical synthesis. The first synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts and their successful application in enantioselective Michael additions highlights the potential for creating new synthetic routes to valuable pharmaceutical intermediates. rsc.org

| Compound Class | Synthetic Application of 2,5-Disubstituted Pyrrolidines | Potential Relevance of this compound |

| Polyhydroxylated Alkaloids (Iminosugars) | Chiral pool synthesis of DMDP and D-AB1 from L-xylose. researchgate.net | As a chiral starting material for stereocontrolled synthesis. |

| Enzyme Inhibitors | Synthesis of bis(1H-2-indolyl)methanones as PDGF receptor kinase inhibitors. nih.gov | As a scaffold to introduce chirality and improve binding affinity. |

| Pharmaceutical Intermediates | Development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts for asymmetric reactions. rsc.org | As a precursor for novel, efficient organocatalysts. |

Strategies for Chiral Pool Utilization and Asymmetric Catalysis Synergy in Multistep Syntheses

The synthesis of enantiomerically pure this compound itself is a key aspect of its utility. A facile synthesis of both the (S,S)-(+)- and (R,R)-(-)-enantiomers has been developed from dimethyl meso-2,5-dibromoadipate, utilizing (S)-(-)-1-phenylethylamine as a chiral auxiliary. This method involves a stereoselective hydrolysis and chromatographic separation of the intermediate diastereoisomers, providing access to both enantiomers of the target compound. thieme-connect.com

Once obtained, this compound serves as a powerful tool in asymmetric synthesis, primarily as a chiral auxiliary or as a precursor to chiral ligands for asymmetric catalysis.

As a Chiral Auxiliary:

The bis((2-methoxymethyl)pyrrolidine)phosphine moiety has proven to be a highly effective chiral auxiliary for the ortho- and diastereoselective lithiation of ferrocene. researchgate.net This allows for the highly selective attachment of various electrophiles to the cyclopentadienyl (B1206354) ring, leading to the synthesis of important chiral ligands like Kephos and OH-Taniaphos derivatives. researchgate.net The rigidity of the pyrrolidine scaffold and the directing effect of the phosphine (B1218219) group enable efficient transfer of chirality. researchgate.net

As a Precursor to Chiral Ligands:

The C2-symmetric nature of this compound makes it an ideal backbone for the design of chiral ligands for a variety of metal-catalyzed asymmetric reactions. The development of phosphoramidite (B1245037) ligands incorporating a chiral pyrrolidine unit has been crucial for the success of enantioselective trimethylenemethane [3+2] cycloaddition reactions. acs.org While this example used a different 2,5-disubstituted pyrrolidine, it demonstrates the principle that can be extended to ligands derived from this compound.

| Synthetic Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilization of readily available chiral natural products as starting materials. d-nb.infonih.gov | Synthesis of (S,S)-(+)- and (R,R)-(-)-2,5-bis(methoxymethyl)pyrrolidine from dimethyl meso-2,5-dibromoadipate using a chiral amine auxiliary. thieme-connect.com |

| Chiral Auxiliary | A chiral molecule temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. | The bis((2-methoxymethyl)pyrrolidine)phosphine moiety directs the diastereoselective lithiation of ferrocene. researchgate.net |

| Asymmetric Catalysis | Use of a small amount of a chiral catalyst to generate a large amount of a chiral product. | Chiral phosphoramidite ligands derived from pyrrolidines are used in enantioselective cycloadditions. acs.org |

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems Based on 2,5-Bis(methoxymethyl)pyrrolidine Derivatives

The inherent C2-symmetry and the presence of functionalizable methoxymethyl side chains make this compound an ideal starting point for the design and synthesis of new and more sophisticated catalytic systems. Future research is poised to move beyond its use as a simple chiral auxiliary or ligand and towards its incorporation into more complex and highly active catalytic frameworks.

One promising direction is the development of chiral 4-pyrrolidinopyridine (B150190) (PPY) catalysts . These catalysts are known for their high nucleophilicity and are effective in a variety of acyl transfer reactions. By integrating the this compound scaffold into a PPY structure, researchers can create a new class of chiral nucleophilic catalysts. researchgate.net The synthesis of such compounds can be achieved through methods like SNAr (nucleophilic aromatic substitution) reactions with 4-halopyridines or through cyclocondensation reactions. researchgate.net The resulting C2-symmetric PPY derivatives can then be evaluated for their efficacy in applications such as the kinetic resolution of racemic alcohols, a critical process in the production of enantiomerically pure pharmaceuticals. researchgate.net

Furthermore, the modification of the side chains of this compound offers a vast landscape for creating novel catalysts. For instance, converting the methoxymethyl groups into amides allows for the creation of a library of catalysts with diverse stereochemistry and functionality. nih.gov These modifications can introduce additional hydrogen bonding sites or steric bulk, which can be fine-tuned to achieve higher selectivity and reactivity in organocatalyzed reactions. The development of practical methods to access a diastereomeric library of such catalysts from a racemic precursor is a key area of future work. nih.gov

Expanding the Scope of Asymmetric Reactions Catalyzed by this Motif

While this compound and its derivatives have been successfully employed in a range of asymmetric transformations, including aldol (B89426) and Michael reactions, significant opportunities exist to broaden their applicability to a wider array of chemical reactions. nih.govnih.gov The focus of future research will be on exploring new frontiers in asymmetric catalysis where this privileged scaffold can provide unique stereocontrol.

A key area for expansion is in catalyst-tuned regio- and enantioselective reactions . For example, the development of catalytic systems based on 2,5-disubstituted pyrrolidines for the hydroalkylation of 3-pyrrolines offers a pathway to synthesize other valuable chiral pyrrolidine (B122466) derivatives. nih.gov By carefully selecting the metal catalyst (e.g., cobalt or nickel) and the chiral ligand derived from the this compound motif, it may be possible to control the regioselectivity of the reaction to produce either C2- or C3-alkylated pyrrolidines with high enantiomeric excess. nih.gov This would represent a significant advancement in the divergent synthesis of complex N-heterocycles from simple starting materials.

Another avenue of exploration is the application of these catalysts in asymmetric Friedel-Crafts reactions . These reactions are fundamental for the formation of carbon-carbon bonds and the synthesis of substituted aromatic compounds. While various chiral catalysts have been developed for this purpose, new derivatives of this compound could offer improved performance, particularly in the reaction of sensitive substrates like pyrroles and indoles with electrophiles such as alkylidene malonates. scilit.com The C2-symmetric environment provided by the ligand can effectively control the facial selectivity of the attack on the electrophile, leading to high enantioselectivity.

Moreover, there is a continuous drive to adapt these catalysts for use with more challenging or less reactive substrates. mdpi.com This involves not only modifying the catalyst structure but also gaining a deeper understanding of the reaction mechanisms to overcome existing limitations. nih.gov

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes and catalytic processes. Future research concerning this compound will undoubtedly focus on developing more sustainable methods for its synthesis and application.

The synthesis of pyrrolidine derivatives often involves multiple steps and the use of hazardous reagents and solvents. A key goal for the future will be the development of eco-friendly synthetic routes . This includes the use of greener solvents, such as water-ethanol mixtures, and the exploration of catalyst-free reaction conditions where possible. rsc.org For instance, one-pot, multi-component domino reactions represent a highly efficient and atom-economical approach to constructing complex pyrrolidine-fused structures. rsc.org Applying these principles to the synthesis of this compound itself, potentially from bio-renewable starting materials, is a significant long-term objective.

In terms of applications, the concept of sustainable catalysis is paramount. This involves the use of catalysts that are recyclable and can operate under mild conditions. The development of heterogeneous catalysts, where the chiral pyrrolidine derivative is immobilized on a solid support, is a promising strategy. This facilitates catalyst recovery and reuse, reducing waste and cost. Furthermore, exploring the use of these catalysts in aqueous media, perhaps with the aid of supramolecular structures like β-cyclodextrin, aligns with the goals of green chemistry by minimizing the use of volatile organic solvents. rsc.org

The conversion of biomass-derived platform molecules into valuable chemicals is another important aspect of sustainable chemistry. Research into the catalytic transformation of molecules like 5-hydroxymethylfurfural (B1680220) (5-HMF) into products such as 2,5-bis(hydroxymethyl)tetrahydrofuran highlights the potential for creating valuable diols from renewable resources. nih.gov This provides a conceptual framework for developing sustainable routes to pyrrolidine-based compounds from biomass in the future. researchgate.net

Advanced Computational Methods for Predictive Catalyst and Ligand Design

The synergy between experimental work and computational chemistry has become a powerful engine for innovation in catalysis. For this compound, advanced computational methods are set to play a crucial role in the rational design of new catalysts and ligands with enhanced performance.

Density Functional Theory (DFT) and other quantum mechanical methods are increasingly used to model the structure of catalysts and to elucidate reaction mechanisms at the atomic level. rsc.org These computational tools can be used to predict the transition state geometries and activation energies of catalytic cycles involving this compound-based catalysts. This insight is invaluable for understanding the origin of stereoselectivity and for rationally designing modifications to the catalyst structure that are likely to improve its efficacy. For example, computational studies can help to optimize the distance and orientation between the catalytic sites and the substrate, a key factor in achieving high enantioselectivity. mdpi.com

Beyond mechanistic studies, machine learning (ML) and data-driven modeling are emerging as powerful tools for accelerating catalyst discovery. nih.gov By creating databases of catalyst structures and their experimentally determined performance in various reactions, ML algorithms can identify complex structure-activity relationships. nih.gov This approach can be used to screen virtual libraries of potential derivatives of this compound and to predict their catalytic activity, thereby prioritizing the most promising candidates for experimental synthesis and testing. The combination of fundamental chemical principles with statistical modeling offers a robust strategy for predicting catalyst performance. nih.gov

The ultimate goal is to move towards a paradigm of predictive catalyst design , where computational models can accurately forecast the outcome of a reaction with a given catalyst, minimizing the need for extensive trial-and-error experimentation. As computational power increases and algorithms become more sophisticated, these methods will become an indispensable part of the toolkit for chemists working to unlock the full potential of scaffolds like this compound. mdpi.com

Table of Interactive Research Findings

| Research Area | Focus | Key Findings/Future Goals | Potential Impact |

| Novel Catalytic Systems | Development of chiral 4-pyrrolidinopyridine (PPY) catalysts and functionalized derivatives. | Creation of a library of catalysts with diverse stereochemistry for applications like kinetic resolution. researchgate.netnih.gov | Production of enantiomerically pure pharmaceuticals and fine chemicals. |

| Expanded Reaction Scope | Application in catalyst-tuned regio- and enantioselective reactions and asymmetric Friedel-Crafts reactions. | Divergent synthesis of complex N-heterocycles and formation of challenging C-C bonds with high stereocontrol. nih.govscilit.com | Access to a wider range of complex chiral molecules for various applications. |

| Green Chemistry | Eco-friendly synthesis using green solvents and catalyst-free conditions; development of recyclable heterogeneous catalysts. | Reduction of hazardous waste, use of renewable resources, and improved process sustainability. rsc.orgrsc.org | More environmentally benign and cost-effective chemical manufacturing. |

| Computational Design | Use of DFT for mechanistic insights and machine learning for predictive modeling of catalyst performance. | Rational design of new catalysts with enhanced selectivity and activity, minimizing experimental effort. rsc.orgnih.gov | Accelerated discovery and optimization of catalysts for specific chemical transformations. |

Q & A

Q. What are the common synthetic routes for 2,5-Bis(methoxymethyl)pyrrolidine, and how are intermediates purified?

A key method involves Grignard reagent addition (e.g., Ph-(CH₂)ₙ-MgBr) to pyrrolidine precursors, followed by methoxymethyl group introduction via alkylation. Silica gel chromatography is frequently employed for purification, with elution conditions optimized using polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane). Acidic workup (e.g., HCl) and recrystallization in methanol/ether mixtures are critical for isolating high-purity intermediates .

Q. How can the stereochemistry of this compound be characterized?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively resolves enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments differentiate diastereomers by analyzing spatial proximity of methoxymethyl protons. X-ray crystallography provides definitive stereochemical assignments, particularly for resolving ambiguities in coupling constants observed in ¹H-NMR spectra .

Q. What analytical techniques validate the structural integrity of synthetic derivatives?

High-resolution mass spectrometry (HRMS) confirms molecular formulae, while ¹³C-NMR identifies methoxymethyl substituents (δ ~50-60 ppm for OCH₃ and δ ~70-80 ppm for CH₂O). Infrared spectroscopy (IR) verifies C-O-C stretches (~1100 cm⁻¹) and absence of impurities like hydroxyl groups .

Advanced Research Questions

Q. How can enantioselectivity in this compound synthesis be optimized using biocatalysts?

Kinetic resolution via hydrolytic enzymes (e.g., Candida lipolytica lipase for trans-isomers and Rhizomucor meihei protease for cis-isomers) achieves >90% enantiomeric excess (ee). Reaction conditions (pH 7-8, 30-40°C) and substrate-to-enzyme ratios (5:1 w/w) are critical for minimizing racemization. Monitoring ee via chiral GC-MS or polarimetry ensures reproducibility .

Q. What strategies resolve contradictions in stereochemical assignments between computational models and experimental data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts, which are cross-validated against experimental NOE and J-coupling data. Discrepancies often arise from solvent effects or conformational flexibility, necessitating molecular dynamics simulations to account for dynamic averaging in solution .

Q. How do methoxymethyl substituents influence the conformational dynamics of pyrrolidine in catalysis?

Variable-temperature NMR (VT-NMR) reveals restricted rotation of the methoxymethyl groups, stabilizing chair-like conformations. This preorganization enhances enantioselectivity in asymmetric catalysis (e.g., organocatalytic aldol reactions). X-ray structures of metal complexes (e.g., Pd or Ru) further illustrate ligand-substrate interactions .

Methodological Notes

- Stereoisomer Differentiation : Diastereomers (e.g., (2R,5R)- vs. (2S,5S)-isomers) are distinguished via [α]D values and distinct melting points. CAS RNs (e.g., 90290-05-4 for (2R,5R)-) provide unambiguous identifiers .

- Data Reproducibility : NIST-standardized spectroscopic data (e.g., IR and MS libraries) ensure cross-laboratory consistency. Protocols from are recommended for kinetic resolution to avoid variability in enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.